HDAC1 Inhibitory Potency of N1-Dihydrocaffeoyl-N10-Caffeoylspermidine vs. N1-Caffeoyl-N10-Dihydrocaffeoylspermidine
In a direct comparative HDAC1 inhibition assay, N1-dihydrocaffeoyl-N10-caffeoylspermidine (DCCS) exhibited an IC50 of approximately 41.75 pmol/L, demonstrating roughly 1.5-fold greater potency than its positional isomer N1-caffeoyl-N10-dihydrocaffeoylspermidine (CDCS), which showed an IC50 of approximately 62.52 pmol/L [1]. This indicates that the dihydrocaffeoyl substitution at N1 combined with caffeoyl at N10 yields superior HDAC1 inhibition compared to the reversed substitution pattern. Both compounds were evaluated as specific inhibitors of HDAC8 as well, with DCCS identified as the more potent entity [1].
| Evidence Dimension | HDAC1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 41.75 pmol/L (N1-dihydrocaffeoyl-N10-caffeoylspermidine, DCCS) |
| Comparator Or Baseline | IC50 ≈ 62.52 pmol/L (N1-caffeoyl-N10-dihydrocaffeoylspermidine, CDCS) |
| Quantified Difference | Approximately 1.5-fold greater potency (lower IC50) for DCCS vs. CDCS |
| Conditions | HDAC1 activity inhibition assay; comparison to Trichostatin A as positive control |
Why This Matters
For researchers procuring caffeoylspermidine derivatives for epigenetic studies, the N1-dihydrocaffeoyl-N10-caffeoyl substitution pattern provides measurably superior HDAC1 inhibition compared to the reversed isomer, directly impacting experimental design and compound selection.
- [1] WO2024151720A1. Compositions of caffeoylspermidine compounds, uses thereof, and supplements of spermidine thereof. Access Business Group International LLC, 2024. View Source
